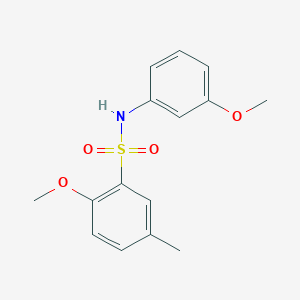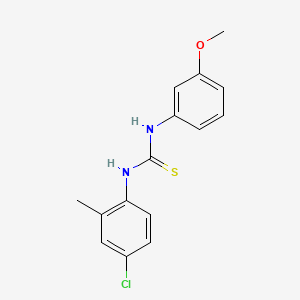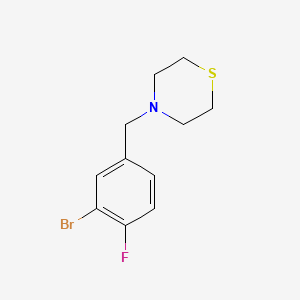
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for research in the fields of medicine, chemistry, and biology.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have suggested that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and induction of apoptosis. The exact mechanism of action may vary depending on the cell type and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone have been studied in various cell types and animal models. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth, and modulate the expression of various genes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its unique structure and properties, which make it a promising candidate for research in various fields. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its fluorescent properties and potential applications in the development of sensors and probes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of research, such as biology and chemistry.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone involves the condensation reaction between 2-(methylthio)benzothiazole and 2-methyl-1H-indole-3-carbaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In the field of chemistry, this compound has been studied for its fluorescent properties, which make it useful in the development of sensors and probes. In the field of biology, this compound has been investigated for its potential as a bioactive molecule, which can interact with biological systems and modulate their functions.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-17(12-6-2-3-7-13(12)19-11)15(21)10-22-18-20-14-8-4-5-9-16(14)23-18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPKHIFWBEPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)